molecular formula C4H9NS B13480852 3-Aminocyclobutane-1-thiol

3-Aminocyclobutane-1-thiol

Cat. No.: B13480852
M. Wt: 103.19 g/mol
InChI Key: XZCDRQNSHOOVSR-UHFFFAOYSA-N
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Description

3-Aminocyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring with an amino group (-NH2) and a thiol group (-SH) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminocyclobutane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclobutane derivatives. For instance, the reaction of cyclobutylamine with thiourea under basic conditions can yield this compound. Another method involves the use of sodium hydrosulfide as a nucleophile to react with cyclobutyl halides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclobutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminocyclobutane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-based redox processes.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug design.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminocyclobutane-1-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Cyclobutane-1-thiol: Lacks the amino group, making it less versatile in reactions involving nucleophilic substitution.

    3-Aminocyclobutane-1-ol: Contains a hydroxyl group instead of a thiol group, leading to different reactivity and applications.

    Cyclobutane-1,3-dithiol:

Uniqueness: 3-Aminocyclobutane-1-thiol is unique due to the presence of both amino and thiol groups on the cyclobutane ring, providing a versatile platform for various chemical reactions and applications in multiple fields .

Properties

IUPAC Name

3-aminocyclobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCDRQNSHOOVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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